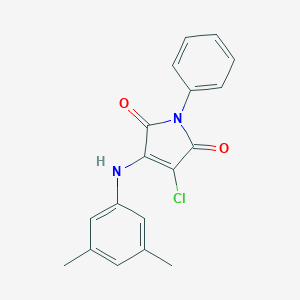
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with a phenyl group, a chloro group, and a dimethylanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,5-dimethylaniline with a chloro-substituted pyrrole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 60°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(3,5-dimethylanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-Chloro-4-(3,5-dimethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylanilino moiety enhances its reactivity and potential for diverse applications .
Propiedades
Número CAS |
303034-07-3 |
|---|---|
Fórmula molecular |
C18H15ClN2O2 |
Peso molecular |
326.8g/mol |
Nombre IUPAC |
3-chloro-4-(3,5-dimethylanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-12(2)10-13(9-11)20-16-15(19)17(22)21(18(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3 |
Clave InChI |
JPMFNAIFYZTXOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















